molecular formula C21H21N3O3S B2964252 N-benzyl-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 900007-21-8

N-benzyl-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2964252
CAS No.: 900007-21-8
M. Wt: 395.48
InChI Key: ODBXRJBNISDWBE-UHFFFAOYSA-N
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Description

N-benzyl-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic organic compound with the CAS registry number 900007-21-8 . This acetamide derivative has a molecular formula of C 21 H 21 N 3 O 3 S and a molecular weight of 395.47 g/mol . Its structure features a dihydropyrazin-2-one core substituted with a 4-ethoxyphenyl group at the 4-position and a sulfanylacetamide chain at the 2-position, which is further functionalized with a benzyl group . The compound is associated with several identifiers, including the PubChem CID 5493644 . This chemical is offered for research purposes and is cited in scientific literature, making it a compound of interest for further investigation in various fields of chemistry and pharmacology . As a building block, it could be utilized in the synthesis of more complex molecules or explored for its potential biological activity in early-stage drug discovery programs. Researchers can acquire this product in various quantities to suit their experimental needs. Please Note: This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzyl-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-2-27-18-10-8-17(9-11-18)24-13-12-22-20(21(24)26)28-15-19(25)23-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBXRJBNISDWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazine with benzylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-benzyl-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The ethoxy group in the target compound distinguishes it from analogs with methyl, methoxy, chloro, or fluorine substituents. Key comparisons include:

Compound Name Substituent (R) Molecular Formula Molecular Weight logP Hydrogen Bond Donors Hydrogen Bond Acceptors Notes
N-benzyl-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide 4-Ethoxyphenyl C21H21N3O3S 395.48 ~2.8* 1 6 Higher lipophilicity vs. methyl
G195-0139 4-Methylphenyl C20H19N3O2S 365.45 2.22 1 6 Lower MW, reduced steric hindrance
BG14254 3-Chloro-4-methoxy C20H18ClN3O4S 431.89 ~3.1* 1 7 Chlorine increases MW and logP
899976-43-3 4-Fluorophenyl C20H18FN3O4S 415.40 ~2.5* 1 7 Fluorine enhances electronegativity

*Estimated based on substituent contributions.

  • Lipophilicity : The ethoxy group (logP ~2.8) increases lipophilicity compared to the methyl group (logP 2.22) in G195-0139 , but less than the chloro-methoxy substituent in BG14254 (logP ~3.1) . Fluorine in 899976-43-3 reduces logP (~2.5) due to its electronegativity .
  • Molecular Weight : Ethoxy adds 30.03 g/mol compared to methyl, impacting pharmacokinetics such as membrane permeability.

Pharmacological Implications

  • Electron-Donating Effects : Ethoxy’s electron-donating nature may enhance binding to targets requiring π-π stacking or hydrophobic interactions, contrasting with fluorine’s electron-withdrawing effects in 899976-43-3 .
  • Steric Considerations : The ethoxy group’s larger size compared to methyl or methoxy could hinder access to narrow enzymatic pockets, as seen in sterically sensitive systems .

Biological Activity

N-benzyl-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O2S. The compound features a benzyl group, a sulfanyl linkage, and a dihydropyrazine moiety, which contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit their biological effects through the inhibition of specific kinases. For instance, Src kinase inhibitors have been extensively studied for their role in cancer therapy. The N-benzyl substituent appears to enhance the selectivity and potency of these inhibitors.

1. Anticancer Activity

N-benzyl derivatives have shown promise in preclinical studies for their anticancer properties. A study evaluating various N-benzyl substituted acetamides found that certain derivatives exhibited significant inhibition of cell proliferation in cancer cell lines, such as NIH3T3/c-Src527F and SYF/c-Src527F cells. For example, one derivative demonstrated a GI50 (the concentration required to inhibit cell growth by 50%) value of 1.34 µM, indicating strong inhibitory activity against Src kinase .

2. Kinase Inhibition

The compound's structural components suggest it may inhibit kinases involved in signaling pathways critical for cancer cell survival and proliferation. The presence of the ethoxyphenyl group may enhance lipophilicity, improving cellular uptake and bioavailability .

Case Study 1: Src Kinase Inhibition

In a comparative study of various N-benzyl derivatives, it was found that modifications to the benzyl group significantly affected the inhibitory potency against Src kinase. The unsubstituted N-benzyl derivative exhibited the highest potency (GI50 = 1.34 µM), while substitutions such as methyl or fluoro groups resulted in decreased activity .

Case Study 2: Antimicrobial Activity

While primarily focused on anticancer properties, some derivatives have also been evaluated for antimicrobial activity. Compounds with similar scaffolds demonstrated varying degrees of effectiveness against bacterial strains, suggesting a broader spectrum of biological activity beyond just anticancer effects .

Data Table: Biological Activity Summary

Compound NameBiological ActivityGI50 Value (µM)Remarks
N-benzyl derivativeSrc Kinase Inhibition1.34Most potent in series
Substituted Derivative (Fluoro)Src Kinase Inhibition1.49Slightly less potent
Substituted Derivative (Methyl)Src Kinase Inhibition4.00Significant decrease in potency

Q & A

Basic: What are the recommended synthetic routes for N-benzyl-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide?

Methodological Answer:
The synthesis typically involves sequential coupling reactions. For example:

  • Step 1: Prepare the pyrazinone core via cyclocondensation of 4-ethoxyphenylglyoxal with thiourea derivatives under acidic conditions .
  • Step 2: Introduce the sulfanyl group via nucleophilic substitution using mercaptoacetamide precursors in the presence of a base (e.g., K₂CO₃) in anhydrous acetone .
  • Step 3: Purify intermediates via recrystallization (methanol/water) and confirm purity using HPLC (≥95% purity recommended for research use) .

Basic: What structural characterization techniques are essential for confirming the compound’s identity?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
  • X-Ray Crystallography: Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns in the pyrazinone ring) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ for C₂₁H₂₁N₃O₃S: 396.13) .

Basic: How should solubility and stability be managed during experimental workflows?

Methodological Answer:

  • Solubility: Test in DMSO (primary solvent for biological assays) or THF for organic reactions. Add co-solvents like PEG-400 if precipitation occurs .
  • Stability: Store at 2–8°C in amber vials to prevent photodegradation. Monitor stability via LC-MS over 72 hours in buffer solutions (pH 7.4) .

Advanced: How can synthetic yields be optimized for scale-up studies?

Methodological Answer:

  • Catalyst Screening: Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to attach the benzyl group, improving yield from 60% to >85% .
  • Reaction Time/Temperature: Optimize microwave-assisted synthesis (e.g., 100°C for 2 hours vs. conventional 24-hour reflux) to reduce side-product formation .
  • Workup Strategies: Employ flash chromatography with gradient elution (hexane/EtOAc) to isolate the target compound efficiently .

Advanced: What computational strategies elucidate its potential biological mechanisms?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with enzymes like COX-2 or kinases. Prioritize binding poses with ΔG < −7 kcal/mol .
  • QSAR Studies: Correlate substituent electronegativity (e.g., ethoxy vs. methoxy groups) with activity trends in anti-inflammatory assays .
  • MD Simulations: Simulate 100-ns trajectories in GROMACS to assess protein-ligand complex stability under physiological conditions .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Validation: Cross-validate results using orthogonal methods (e.g., ELISA and Western blot for protein inhibition) .
  • Structural Analog Comparison: Compare IC₅₀ values of analogs (e.g., replacing ethoxy with fluorine) to identify critical pharmacophores .
  • Purity Reassessment: Re-analyze disputed batches via LC-MS to rule out impurities (>98% purity required for reproducibility) .

Advanced: What strategies mitigate challenges in crystallizing the compound for structural studies?

Methodological Answer:

  • Solvent Screening: Test slow evaporation in mixed solvents (e.g., DCM/hexane) to induce nucleation .
  • Temperature Gradients: Use a thermal cycler to gradually lower temperature from 25°C to 4°C over 48 hours .
  • Additive Use: Introduce trace ethyl acetate to disrupt π-π stacking and improve crystal morphology .

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